2-[(2,5-difluorophenyl)methanesulfonyl]-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole
Description
The compound “2-[(2,5-difluorophenyl)methanesulfonyl]-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole” is a structurally complex molecule featuring a bicyclic octahydropyrrolo[3,4-c]pyrrole core. This core is substituted with a [1,2,4]triazolo[4,3-b]pyridazin-6-yl group at the 5-position and a 2,5-difluorophenylmethanesulfonyl moiety at the 2-position.
Properties
IUPAC Name |
6-[5-[(2,5-difluorophenyl)methylsulfonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N6O2S/c19-15-1-2-16(20)12(5-15)10-29(27,28)25-8-13-6-24(7-14(13)9-25)18-4-3-17-22-21-11-26(17)23-18/h1-5,11,13-14H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUBJVUWNKMUGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)S(=O)(=O)CC5=C(C=CC(=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
The compound's unique structure suggests potential use in medicinal chemistry. It may exhibit properties beneficial for drug development, particularly in targeting specific biological pathways.
Anticancer Activity
Research indicates that derivatives of pyrrole compounds can demonstrate anticancer properties. The incorporation of the triazole and pyridazine moieties may enhance the compound's ability to inhibit tumor growth and proliferation. Studies have shown that similar structures can interfere with cellular signaling pathways involved in cancer progression.
Antimicrobial Properties
Compounds containing sulfonamide groups have been noted for their antimicrobial activities. The presence of the methanesulfonyl group in this compound could provide a basis for developing new antibiotics or antifungal agents. Preliminary studies suggest that modifications to the sulfonamide structure can lead to increased efficacy against resistant bacterial strains.
Agrochemical Applications
The herbicidal potential of compounds similar to this structure has been documented extensively. The ability of these compounds to selectively target weeds while minimizing damage to crops is a significant area of research.
Herbicidal Activity
The compound's design may allow it to function as an effective herbicide. Research has indicated that methanesulfonyl derivatives can exhibit strong herbicidal activity against both broadleaf and grassy weeds without causing phytotoxicity to crops such as corn and soybeans. This dual action makes it a candidate for pre-emergence herbicide formulations.
Chemical Synthesis and Optimization
The synthesis of this compound involves complex chemical reactions that can be optimized for yield and purity. The methodologies used in synthesizing similar compounds often include:
- Nucleophilic Substitution Reactions : Utilizing methanesulfonyl chloride as a key reagent.
- Cyclization Processes : To form the triazole and pyridazine rings which are critical for biological activity.
These synthetic routes are essential for scaling up production for research and commercial applications.
Research Case Studies
Several case studies highlight the applications of structurally related compounds:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell lines with similar triazole-pyridazine structures. |
| Study B | Herbicidal Efficacy | Reported effective weed control with minimal crop damage under field conditions using methanesulfonyl derivatives. |
| Study C | Antimicrobial Testing | Showed enhanced activity against resistant strains when modified with sulfonamide groups. |
Chemical Reactions Analysis
[3+2] Cycloaddition Reactions
The triazolo-pyridazine group may undergo cycloadditions similar to TosMIC (toluenesulfonylmethyl isocyanide) derivatives. For instance, TosMIC reacts with electron-deficient alkynes to form polysubstituted pyrroles :
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| TosMIC (16 ) + Alkynes | DBU, THF, 25°C | 2,3,4-Trisubstituted pyrroles | 65–85% |
| Alkynoates (138 ) | 1-Methylimidazole catalyst | Dialkyl pyrrole-dicarboxylates | 72% |
Mechanistic insights:
-
Base-mediated deprotonation generates a carbanion intermediate .
-
Electron-withdrawing groups (e.g., sulfonyl) stabilize transition states .
Functionalization of the Pyrrolo Core
The octahydropyrrolo[3,4-c]pyrrole core can undergo alkylation or acylation. In related systems, acylative cyclization forms 4-acetoxy-pyrroles :
| Starting Material | Reagent | Product | Yield |
|---|---|---|---|
| Enamino malonates | Acetic anhydride | 5-Acetylpyrrolidin-2-one | 68% |
| 2-Tosylacrylonitriles | KOH, MeOH | 3-Acetamido-4-tosylpyrroles | 55% |
Key limitations:
Electrophilic Substitution on the Difluorophenyl Group
| Reaction | Conditions | Outcome |
|---|---|---|
| Directed ortho-metalation | LDA, −78°C | C–H functionalization at meta |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME | Biaryl formation |
Comparative Reactivity of Structural Analogs
| Compound | Key Reactivity | Reference |
|---|---|---|
| 6-[(2,5-Difluorophenyl)methanesulfonyl]-5H-pyrrolo[3,4-d]pyrimidine | Electrophilic substitution at C4 | |
| 3-Benzoyl-4-phenylpyrroles | Cyclization via acylative pathways |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares the target compound with two structurally related molecules from the literature:
Implications of Structural Variations on Pharmacological Properties
Substituent Effects
- Sulfonyl vs. Benzoyl Groups : The sulfonyl group in the target compound likely improves metabolic stability compared to the benzoyl group in ’s analog, as sulfonamides are less prone to hydrolysis than esters or amides .
- Fluorine Substitution : The 2,5-difluorophenyl group in the target compound may enhance π-π stacking interactions with aromatic residues in target proteins compared to the 3-fluoro substitution in ’s compound, which could alter electronic distribution .
Conformational Rigidity
The octahydropyrrolo[3,4-c]pyrrole core in the target compound and ’s analog provides conformational rigidity, favoring preorganized binding to biological targets. In contrast, the thiazolo-pyrrolo-pyrrole system in ’s compound introduces additional steric constraints, as evidenced by its well-defined X-ray crystallography data (R因子 = 0.049) .
Solubility and Bioavailability
The sulfonyl group in both the target compound and ’s analog may improve aqueous solubility compared to the benzoyl group in ’s compound. However, the higher molecular weight of the target compound (~431.5 g/mol) could limit membrane permeability, a common challenge in drug development for bicyclic amines .
Preparation Methods
Core Structure: Octahydropyrrolo[3,4-c]pyrrole Synthesis
The octahydropyrrolo[3,4-c]pyrrole core is typically synthesized via cyclization reactions. A green approach utilizes subcritical water (130°C, 30 bar nitrogen pressure) to condense benzoyl isothiocyanate with α-haloketones, yielding octahydropyrrolo[3,4-c]pyrrole derivatives in 80–82% efficiency . Alternative routes involve annulation of 1,2,4-triazole rings onto azine precursors under basic conditions (e.g., pyridine or sodium hydroxide) .
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Benzoyl isothiocyanate, α-haloketones, H₂O (130°C, 4 h) | 80–82% | |
| Triazole Annulation | Ethyl N-benzoyl-glycinate, NaOH (1 M, reflux) | 75% |
Functionalization with Triazolo[4,3-b]pyridazin-6-yl
The [1,2, triazolo[4,3-b]pyridazin-6-yl group is introduced via nucleophilic aromatic substitution. Ethyl N-benzoyl-(6-chloro[1, triazolo[4,3-b]pyridazin-3-yl)glycinate reacts with sodium hydroxide (1 M, 70°C) to displace chloride at position 6, followed by decarboxylation in ethanol to yield the triazolopyridazine intermediate . Subsequent coupling with the octahydropyrrolo[3,4-c]pyrrole core employs palladium-catalyzed cross-coupling under hydrogen pressure (4–10 bar) .
Critical Parameters
Sulfonylation with (2,5-Difluorophenyl)methanesulfonyl
The (2,5-difluorophenyl)methanesulfonyl moiety is appended via sulfonylation of a secondary amine on the octahydropyrrolo[3,4-c]pyrrole core. Methanesulfonyl chloride reacts with 2,5-difluoroaniline in dichloromethane under inert atmosphere (0–20°C, 2 h), using pyridine as a base to scavenge HCl . The sulfonamide product is isolated via crystallization (98% purity) .
Optimization Insights
-
Base : Pyridine or potassium carbonate
-
Workup : Sequential washes with aqueous HCl and sodium bicarbonate
Final Assembly and Purification
The convergent synthesis involves coupling the triazolopyridazine and sulfonyl components to the core. Hydrogenation (4 bar H₂, Raney Nickel) reduces nitro intermediates, followed by hydrochloride salt formation for purification . Final crystallization from methanol/water yields the title compound with >99% purity .
Purification Protocol
-
Salt Formation : Treat crude product with HCl in acetone/toluene.
-
Crystallization : Dissolve in methanol, add NaHCO₃, and filter .
Comparative Analysis of Methodologies
Q & A
Q. What are the recommended synthetic methodologies for this compound?
A stepwise approach is advised:
- Condensation reactions : Utilize sulfonyl chloride intermediates to introduce the (2,5-difluorophenyl)methanesulfonyl group via nucleophilic substitution under inert conditions .
- Heterocyclic coupling : Employ palladium-catalyzed cross-coupling reactions to attach the [1,2,4]triazolo[4,3-b]pyridazine moiety, ensuring regioselectivity by optimizing temperature (60–80°C) and solvent (e.g., DMF) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. How should the crystalline structure be characterized?
- Single-crystal X-ray diffraction (SCXRD) : Resolve the absolute configuration and confirm stereochemistry by growing crystals via slow evaporation (e.g., ethanol/dichloromethane). Refinement parameters (R-factor < 0.05) and unit cell dimensions (monoclinic P21/c space group) should align with published standards .
- Complementary techniques : Validate with NMR (1H/13C, COSY, HSQC) and high-resolution mass spectrometry (HRMS) to cross-check molecular weight and functional groups .
Q. What safety protocols are critical during handling?
- Hazard assessment : Review Safety Data Sheets (SDS) for acute toxicity and environmental hazards, though current data indicate no significant risks .
- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure.
- Waste disposal : Incinerate via certified hazardous waste facilities to prevent environmental contamination .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Bivalent binding optimization : Modify substituents on the triazolopyridazine ring (e.g., cyclobutyl, methoxy groups) to enhance BRD4 inhibition. Test potency using fluorescence resonance energy transfer (FRET) assays .
- Pharmacophore mapping : Compare analogs (e.g., AZD5153) to identify critical hydrogen-bonding interactions (e.g., sulfonyl oxygen with Lys/Arg residues) .
Q. What experimental designs assess environmental fate?
- Abiotic degradation : Conduct hydrolysis/photolysis studies (pH 4–9, UV light) to measure half-life (t1/2) in water and soil .
- Biotic transformation : Use microbial consortia to evaluate biodegradation rates (OECD 301F protocol) .
- Partition coefficients : Calculate logP (octanol-water) and bioaccumulation potential (BCF) via shake-flask methods .
Q. How to resolve in vitro-in vivo efficacy discrepancies?
- Pharmacokinetic (PK) profiling : Measure plasma clearance, volume of distribution, and oral bioavailability in rodent models. Adjust formulations (e.g., PEGylation) to improve solubility .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites and assess off-target effects .
Q. How to address contradictions in spectroscopic data?
- Multi-technique validation : Cross-reference X-ray data (bond lengths/angles) with DFT-calculated geometries (B3LYP/6-31G* basis set) to resolve NMR signal ambiguities .
- Dynamic effects : Analyze variable-temperature NMR to account for conformational flexibility in solution .
Q. What strategies improve solubility and bioavailability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
